2-(Pentylthio)nicotinic acid

Description

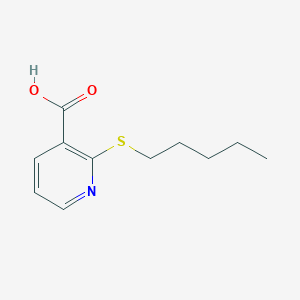

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-pentylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h5-7H,2-4,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCPQKUAQPOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379076 | |

| Record name | 2-(pentylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-23-6 | |

| Record name | 2-(Pentylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pentylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Pentylthio Nicotinic Acid

Synthetic Approaches to the 2-(Pentylthio)nicotinic Acid Scaffold

The construction of the this compound core structure involves the strategic formation of a carbon-sulfur bond at the 2-position of the pyridine (B92270) ring. This is typically achieved through nucleophilic aromatic substitution reactions on a suitably activated nicotinic acid precursor.

The primary strategy for installing the pentylthio group onto the nicotinic acid scaffold is the reaction of a sulfur-based nucleophile with a nicotinic acid derivative containing a leaving group at the 2-position. The most common precursor for this transformation is 2-chloronicotinic acid.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion, generated from 1-pentanethiol, displaces the chloride ion on the pyridine ring.

Nucleophile Generation : 1-Pentanethiol is treated with a base, such as sodium hydroxide (B78521) or sodium hydride, to deprotonate the thiol and form the more nucleophilic sodium pentanethiolate.

Substitution Reaction : The resulting pentanethiolate is then reacted with 2-chloronicotinic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol. Heating the reaction mixture is often necessary to drive the substitution to completion.

The general reaction is outlined below:

Reaction Scheme: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

This method provides a direct and efficient route to the desired 2-alkylthio-substituted nicotinic acid scaffold.

The synthesis of this compound relies on the availability of key precursors, primarily nicotinic acid itself and its 2-chloro derivative.

Nicotinic Acid Production : Industrially, nicotinic acid (also known as niacin or vitamin B3) is produced through methods like the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (β-picoline). nih.govresearchgate.net These processes provide the fundamental starting material for more complex derivatives.

Synthesis of 2-Chloronicotinic Acid : A common laboratory-scale synthesis of the crucial precursor, 2-chloronicotinic acid, starts from nicotinic acid. The pathway involves the N-oxidation of the pyridine ring, followed by a chlorination/rearrangement step.

N-Oxidation : Nicotinic acid is oxidized to nicotinic acid N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

Chlorination : The resulting N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step introduces a chlorine atom at the 2-position of the ring while simultaneously converting the carboxylic acid to its corresponding nicotinoyl chloride.

Hydrolysis : The intermediate, 2-chloronicotinoyl chloride, is subsequently hydrolyzed with water to yield the final precursor, 2-chloronicotinic acid.

Alternative Precursor Pathways : While less common for this specific target, other pathways in nicotinic acid chemistry involve the transformation of the carboxylic acid group first. For instance, nicotinic acid can be converted to nicotinoyl chloride using reagents like phosphorus pentachloride. researchgate.net This acid chloride can then be reacted with hydrazine (B178648) hydrate (B1144303) to form nicotinic acid hydrazide. researchgate.net While these specific intermediates are more commonly used for creating amide and hydrazone derivatives, they illustrate the broader synthetic chemistry available for modifying the nicotinic acid structure. researchgate.net

Derivatization Strategies for this compound Analogues

The this compound molecule offers several sites for chemical modification to produce a library of analogues. The most frequently targeted functional group for derivatization is the carboxylic acid at the 3-position. This allows for the synthesis of esters, amides, and other related compounds. A general and effective strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. mdpi.com

Acyl Chloride Formation : The carboxylic acid is activated by treatment with a reagent like oxalyl chloride or thionyl chloride in an inert solvent. mdpi.com This produces 2-(pentylthio)nicotinoyl chloride, a highly reactive intermediate.

Synthesis of Analogues : This acyl chloride can then be reacted with various nucleophiles to generate a range of derivatives:

Esters : Reaction with alcohols (e.g., methanol, ethanol) yields the corresponding methyl or ethyl esters.

Amides : Reaction with primary or secondary amines yields N-substituted amides. For example, reacting the acyl chloride with thiophen-2-amine derivatives under basic conditions has been used to synthesize N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com

Hydrazides : Reaction with hydrazine or substituted hydrazines produces hydrazide derivatives.

The table below summarizes common derivatization strategies.

Table: Derivatization of this compound

| Functional Group Target | Intermediate | Reagent for Derivatization | Resulting Analogue Class |

|---|---|---|---|

| Carboxylic Acid | 2-(Pentylthio)nicotinoyl chloride | Alcohol (R-OH) | Ester |

| Carboxylic Acid | 2-(Pentylthio)nicotinoyl chloride | Amine (R-NH₂) | Amide |

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry, allowing researchers to fine-tune the biological and physical properties of the parent compound. mdpi.com

Methodologies for Analytical Characterization in Synthetic Research

The structural confirmation and purity assessment of this compound and its synthetic intermediates and analogues are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the pentyl group (a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups) and distinct aromatic signals for the three protons on the pyridine ring. The ¹³C NMR spectrum would similarly confirm the presence of all eleven carbon atoms in their unique chemical environments. mdpi.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups. A strong, broad absorption band characteristic of the O-H stretch of a carboxylic acid dimer would be expected, along with a sharp, strong C=O stretching band. researchgate.net The C-S bond stretch would also be present but is typically weaker and occurs in the fingerprint region.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula, confirming the elemental composition. mdpi.com

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the purity of the synthesized compound and for monitoring the progress of a reaction. nih.gov A reversed-phase HPLC method coupled with a UV detector is commonly employed. The compound's retention time and peak purity can be established against a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Combining HPLC with mass spectrometry provides a powerful analytical tool for separating components of a mixture and confirming their identity by their mass-to-charge ratio. This is particularly useful for analyzing complex reaction mixtures and identifying byproducts. nih.gov Techniques like HPLC-electrospray ionization mass spectrometry (HPLC/ES-MS) are well-established for the analysis of nicotinic acid and its analogues. nih.gov

A study on the related compound 2-(methylthio)nicotinic acid utilized FT-IR and micro-Raman spectroscopy, alongside theoretical DFT calculations, to thoroughly analyze its structural and vibrational properties, showcasing the depth of analytical characterization applied to this class of molecules. researchgate.net

Pharmacology and Molecular Mechanisms of 2 Pentylthio Nicotinic Acid

Investigation of Molecular Targets and Receptor Interactions

The pharmacological activity of 2-(Pentylthio)nicotinic acid is predicated on its interaction with specific molecular targets within the body. Research into these interactions is crucial for understanding its potential therapeutic applications and mechanisms of action.

Agonism or Antagonism of G Protein-Coupled Receptors (e.g., GPR109A/HM74A)

The G protein-coupled receptor GPR109A, also known as HM74A, is a key receptor for nicotinic acid. Activation of this receptor, primarily expressed in adipocytes and immune cells, is linked to both the lipid-lowering effects of nicotinic acid and the common side effect of skin flushing. GPR109A is a Gi protein-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).

While direct studies on the interaction between this compound and GPR109A are limited, research on analogous compounds provides valuable insights. For instance, various pyrazole (B372694) and pyrazolopyrimidine derivatives have been identified as agonists of GPR109A. Some of these compounds act as allosteric agonists, meaning they can enhance the binding and functional efficacy of nicotinic acid at the receptor. The therapeutic actions of nicotinic acid are mediated by GPR109A. The development of GPR109A agonists with modified structures aims to separate the therapeutic effects from the flushing response.

Modulation of Key Enzymatic Pathways (e.g., Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition)

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the synthesis of triglycerides. It catalyzes the final step in this pathway, making it an attractive target for therapies aimed at managing conditions associated with high triglyceride levels.

Research has demonstrated that nicotinic acid can directly inhibit the activity of DGAT2 in a noncompetitive manner. nih.govcaldic.comresearchgate.net This inhibition is selective for DGAT2, with no significant effect on the DGAT1 isoform. nih.govcaldic.comresearchgate.net The kinetic analysis of this interaction reveals that niacin decreases the maximum reaction velocity (Vmax) of the enzyme without altering the substrate's binding affinity (Km). nih.gov This enzymatic inhibition is a key mechanism contributing to the triglyceride-lowering effects of nicotinic acid. At present, there is no direct scientific evidence to confirm that this compound shares this inhibitory effect on DGAT2.

Cellular and Subcellular Mechanisms of Action

Effects on Bioenergetic Pathways and NAD+/NADH Metabolism

Nicotinic acid is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism. nih.govnih.gov NAD+ plays a central role in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, processes that are fundamental to cellular energy production. The balance between the oxidized (NAD+) and reduced (NADH) forms of this coenzyme is critical for maintaining cellular homeostasis.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of new molecules with improved potency and selectivity.

Research into thionicotinic acid derivatives has provided insights into the SAR of this class of compounds. For example, a study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogues revealed that the carboxylic acid moiety is important for its potent vasorelaxant activity. nih.govmdpi.com In this series, the nicotinic acid analogue demonstrated the highest potency compared to the corresponding amide and nitrile. mdpi.com The vasorelaxant effects were found to be mediated, at least in part, by endothelium-derived nitric oxide and prostacyclin. nih.govmdpi.com

Further SAR studies on various N-(thiophen-2-yl) nicotinamide derivatives have shown that modifications to the pyridine (B92270) ring of the nicotinic acid structure can significantly impact biological activity, in this case, fungicidal properties. mdpi.com In the context of 2-alkyl-1,2,3-benzotriazinium compounds, the potency was observed to increase with the length of the N-alkyl side chain, up to a certain point, suggesting a relationship between lipophilicity and biological activity. nih.gov These studies on related structures provide a framework for understanding the potential SAR of this compound, although direct and comprehensive SAR studies for this specific compound are not extensively documented.

Positional and Substituent Effects on Pharmacological Activity

The pharmacological profile of nicotinic acid derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. The introduction of a pentylthio group at the 2-position of nicotinic acid results in a molecule with distinct properties compared to the parent compound and other substituted analogues.

Structure-activity relationship (SAR) studies on various nicotinic acid derivatives have revealed that modifications at the 2-position can significantly influence their activity. For instance, the introduction of a bulky, lipophilic substituent at this position, such as the adamantylthio group in 2-(1-adamantylthio)nicotinic acid, has been shown to confer potent vasorelaxant and antioxidant properties. mdpi.com This suggests that the pentylthio group in this compound, also a lipophilic thioether substituent, likely contributes to similar pharmacological effects. The length and nature of the alkyl chain in 2-alkylthio substituents can modulate the potency and efficacy of these compounds.

The table below summarizes the effects of different substituents on the pharmacological activity of nicotinic acid derivatives, providing a comparative context for understanding the role of the 2-pentylthio group.

| Substituent | Position | Observed Pharmacological Effect |

| 1-Adamantylthio | 2 | Vasorelaxation, Antioxidant activity mdpi.com |

| Alkylamino | 2 | Angiotensin II antagonism nih.gov |

| Various | 4 and 5 | Modulation of NAADP receptor activity nih.gov |

| Amino | 2 | Antifungal activity mdpi.com |

Conformational Analysis and Molecular Docking Insights for Receptor Binding

Computational methods such as conformational analysis and molecular docking have become indispensable tools for understanding the molecular basis of drug action. For this compound, these techniques provide valuable insights into its preferred three-dimensional structure and its binding mode within the active site of its target receptors, most notably the HCA2 receptor.

Molecular docking studies of nicotinic acid and its derivatives into the HCA2 receptor have identified key interactions that are essential for ligand recognition and receptor activation. nih.govnih.gov The carboxylate group of nicotinic acid forms a crucial salt bridge with a conserved arginine residue (R1113.36) in the binding pocket. nih.gov For this compound, it is hypothesized that the nicotinic acid core would adopt a similar binding orientation. The 2-pentylthio substituent would then likely occupy a hydrophobic pocket within the receptor. The flexibility of the pentyl chain allows it to adopt a conformation that maximizes favorable van der Waals interactions with non-polar amino acid residues in this pocket.

The table below outlines the key molecular interactions and conformational considerations for the binding of this compound to the HCA2 receptor, as inferred from studies on related ligands.

| Molecular Feature | Interaction Type | Receptor Residues (Hypothesized) | Significance |

| Carboxylic Acid | Ionic Interaction (Salt Bridge) | Arginine (e.g., R1113.36) nih.gov | Essential for anchoring the ligand in the binding pocket and initiating receptor activation. |

| Pyridine Ring | Pi-Pi Stacking / Hydrophobic Interactions | Aromatic/Non-polar residues | Contributes to binding affinity and proper orientation of the ligand. |

| 2-Pentylthio Group | Hydrophobic Interactions (van der Waals) | Leucine, Isoleucine, Valine, etc. | Enhances binding affinity by engaging with a hydrophobic sub-pocket; influences ligand selectivity and potency. |

| Thioether Linkage | Steric and Electronic Effects | - | Influences the overall conformation of the ligand and its fit within the binding site. nih.gov |

Biological Activities and Therapeutic Potential of 2 Pentylthio Nicotinic Acid

Anti-inflammatory and Immunomodulatory Effects

There is no available scientific literature detailing the anti-inflammatory or immunomodulatory effects of 2-(Pentylthio)nicotinic acid. While nicotinic acid has been studied for these properties, these findings cannot be scientifically extrapolated to its pentylthio derivative.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

No studies were identified that investigated the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Regulation of Inflammatory Mediators (e.g., iNOS, COX-2, Prostaglandins)

The scientific literature lacks any data concerning the potential role of this compound in regulating key inflammatory mediators like inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), or prostaglandins.

Effects on Immune Cell Function and Activation (e.g., Macrophage Cells)

Research on the effects of this compound on the function and activation of immune cells, including macrophages, has not been published in the accessible scientific domain.

Antioxidative Properties and Management of Oxidative Stress

No information is available regarding the antioxidative potential of this compound or its role in the management of oxidative stress.

Free Radical Scavenging Activity (e.g., DPPH assay)

There are no published reports of this compound being evaluated for its free radical scavenging activity through methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Preclinical Research Methodologies and Findings for 2 Pentylthio Nicotinic Acid

In Vitro Pharmacological Assays and Cell-Based Models

No published studies were identified that specifically used 2-(Pentylthio)nicotinic acid in the following in vitro assays:

In Vivo Animal Models and Experimental Designs

Consistent with the lack of in vitro data, no publications detailing in vivo studies in animal models for this compound were found. Information regarding its pharmacological effects, pharmacokinetic profile, or efficacy in any experimental animal design is currently not available in the public domain.

Based on the current scientific literature available through the search, there is no specific information regarding preclinical research on This compound . The performed searches yielded results for the related but distinct compound, Nicotinic Acid (also known as Niacin or Vitamin B3).

Therefore, it is not possible to provide an article on the preclinical research methodologies and findings for This compound as requested in the outline. The available data focuses on Nicotinic Acid's effects in various disease models, which cannot be extrapolated to This compound .

Q & A

Q. How can researchers optimize the synthesis of 2-(Pentylthio)nicotinic acid to improve yield and purity?

Methodological Answer:

-

Reaction Conditions: Adjust pH (ideally acidic, as protonation enhances reactivity in sulfur-based substitutions ) and temperature (moderate ranges to avoid side reactions). Use stoichiometric ratios of pentylthiol and nicotinic acid derivatives.

-

Purification: Employ column chromatography with polar/non-polar solvent gradients to isolate the product from unreacted precursors. Validate purity via HPLC or NMR (e.g., absence of residual thiol peaks) .

-

Example Table:

Parameter Optimal Range Impact on Yield pH 2.5–3.5 Maximizes S-alkylation Temperature (°C) 60–80 Balances kinetics vs. decomposition Solvent Ethanol/Water (7:3) Enhances solubility

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to identify the pentylthio moiety (δ ~2.5–3.0 ppm for S-adjacent protons) and the nicotinic acid backbone (aromatic protons at δ ~7.0–8.5 ppm) .

- Purity Assessment: Pair HPLC with UV detection (λ = 260 nm for aromatic absorption) and mass spectrometry (ESI-MS for molecular ion confirmation) .

- Stability Testing: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Cell Models: Use primary hepatocytes or immortalized cell lines (e.g., HepG2) to assess lipid-modulating effects, given nicotinic acid’s historical role in HDL-C modulation .

- Dose-Response Curves: Test concentrations from 1 nM–100 µM, with statins as positive controls. Measure outcomes like LDL-C uptake via fluorescent labeling .

- Statistical Design: Include triplicate replicates and ANOVA analysis to account for inter-experimental variability .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Methodological Answer:

- Polar Solvents: Use DMSO for stock solutions (due to high solubility) but limit concentrations to <10 mM to avoid cellular toxicity.

- Aqueous Buffers: Phosphate-buffered saline (pH 7.4) for physiological simulations; monitor precipitation via dynamic light scattering .

- Stability Metrics: Track half-life (t) under UV light and oxidative conditions (e.g., HO) to guide storage protocols .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Inter-Lab Validation: Share protocols with collaborators for cross-verification of yields and purity.

- Critical Parameters: Document exact stirring rates, solvent drying methods, and inert atmosphere conditions (e.g., N vs. Ar) .

- Open-Source Data: Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) for peer scrutiny .

Advanced Research Questions

Q. How should conflicting data on the lipid-modulating efficacy of nicotinic acid derivatives (e.g., this compound) be analyzed in preclinical studies?

Methodological Answer:

- Contextualize Trials: Compare results against AIM-HIGH and HPS2-THRIVE studies, where nicotinic acid failed to reduce CV risk in statin-treated patients. Consider baseline LDL-C levels (e.g., <70 mg/dL negates additive benefits) .

- Mechanistic Divergence: Investigate whether the pentylthio group alters receptor binding (e.g., HM74A agonism) compared to unmodified nicotinic acid. Use radioligand displacement assays .

- Meta-Analysis: Pool data from small-scale studies using random-effects models to identify heterogeneity sources (e.g., animal vs. human models) .

Q. What experimental strategies can elucidate the oxidative degradation pathways of this compound?

Methodological Answer:

- Kinetic Studies: Use peroxomonosulfate (PMS) as an oxidant in acidic media. Monitor reaction rates via UV-Vis spectroscopy (λ = 270 nm for nicotinic acid derivatives) .

- Product Identification: Isolate degradation products via preparative TLC and characterize using high-resolution MS and H NMR. Key intermediates may include sulfoxide or sulfone derivatives .

- Mechanistic Probes: Introduce radical scavengers (e.g., ascorbate) to distinguish radical-mediated vs. ionic oxidation pathways .

Q. How can researchers design a PICO(T)-framed study to evaluate this compound in a clinical context?

Methodological Answer:

Q. What computational methods are suitable for predicting the metabolic fate of this compound?

Methodological Answer:

- In Silico Tools: Use SwissADME to predict CYP450-mediated metabolism (e.g., oxidation at the sulfur atom). Validate with hepatic microsome assays .

- Docking Studies: Model interactions with HM74A receptors using AutoDock Vina. Compare binding affinities to nicotinic acid .

- Kinetic Modeling: Apply Michaelis-Menten equations to estimate clearance rates in hepatocyte models .

Q. How should researchers address discrepancies in in vivo vs. in vitro efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Analysis: Measure bioavailability (AUC) and tissue distribution in rodent models. Poor absorption may explain in vivo-in vitro gaps .

- Protein Binding: Use equilibrium dialysis to assess plasma protein binding (>90% may limit free drug availability) .

- Dose Escalation: Test supra-physiological doses in animal models to identify toxicity thresholds and efficacy ceilings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.